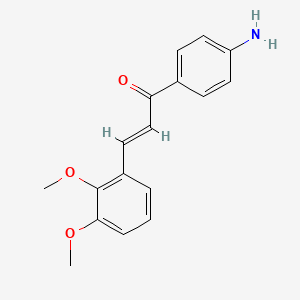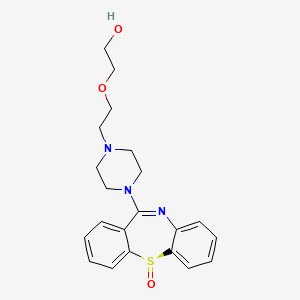
Ácido 3-(3-fenoxifenil)propiónico
Descripción general
Descripción
3-(3-Phenoxyphenyl)propionic acid is a chemical compound used in scientific research. It is an intermediate in the preparation of various synthetic organic products .
Synthesis Analysis
The synthesis of 3-(3-Phenoxyphenyl)propionic acid derivatives has been studied . For instance, 2-cyanoprop-2-yl 3-phenoxybenzoate was synthesized via the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor .Molecular Structure Analysis
The molecular formula of 3-(3-Phenoxyphenyl)propionic acid is C9H10O3 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3-(3-Phenoxyphenyl)propionic acid undergoes various chemical reactions. For example, aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides .Physical and Chemical Properties Analysis
3-(3-Phenoxyphenyl)propionic acid is a viscous oil with a boiling point of 168-171°C at 0.11 pressure. It has a pKa value of 7.3 .Aplicaciones Científicas De Investigación
Metabolito en estudios con animales
Ácido 3-(3-fenoxifenil)propiónico: se ha identificado como un metabolito urinario de procianidinas en cerdos. Este descubrimiento es significativo para los estudios relacionados con el metabolismo animal, particularmente en la comprensión de las vías metabólicas de los compuestos polifenólicos en el ganado .
Intermediario para productos orgánicos sintéticos
Este compuesto sirve como intermediario en la síntesis de una variedad de productos orgánicos. Su papel es crucial en el desarrollo de nuevos métodos y materiales sintéticos, que pueden conducir a la creación de nuevos compuestos con aplicaciones potenciales en farmacéuticos y ciencia de materiales .
Preparación de ésteres metílicos
Los investigadores utilizan ácido 3-(3-fenoxifenil)propiónico en la preparación de sus derivados de éster metílico. Estos ésteres a menudo se estudian por sus posibles actividades biológicas y podrían usarse en el desarrollo de nuevos fármacos o agroquímicos .
Investigación farmacológica
Se han sintetizado y estudiado los derivados del ácido 3-(3-fenoxifenil)propiónico por sus actividades farmacológicas. Algunos de estos derivados exhiben actividad agonista del receptor activado por proliferador de peroxisomas γ (PPARγ), que es relevante para el tratamiento de trastornos metabólicos como la diabetes. También muestran potencial en la activación de la glucoquinasa y la inhibición de la glucosilación de proteínas, que son objetivos importantes en la investigación de la diabetes .
Síntesis de ftalocianinas
En el campo de la ciencia de los materiales, el ácido 3-(3-fenoxifenil)propiónico se utiliza en la síntesis y caracterización de ftalocianinas. Estos compuestos son de interés debido a sus propiedades electrónicas y se utilizan en aplicaciones como la fotovoltaica, los sensores y la óptica no lineal .
Propiedades antiglicosiladoras
Las propiedades antiglicosiladoras de los derivados del ácido 3-(3-fenoxifenil)propiónico se están explorando por su potencial para prevenir la formación de productos finales de glucosilación avanzada (AGE). Los AGE se asocian con el envejecimiento y diversas enfermedades crónicas, lo que hace que esta investigación sea significativa para las intervenciones terapéuticas .
Activación de vías metabólicas
Los compuestos derivados del ácido 3-(3-fenoxifenil)propiónico se están investigando por su capacidad para activar vías metabólicas como la quinasa activada por AMP (AMPK). La activación de la AMPK es un objetivo clave para las enfermedades metabólicas y tiene implicaciones para las estrategias de tratamiento de la obesidad y la diabetes tipo 2 .
Desarrollo de fármacos antiinflamatorios no esteroideos
Debido a sus características estructurales, el ácido 3-(3-fenoxifenil)propiónico y sus derivados se están investigando por su posible uso en el desarrollo de fármacos antiinflamatorios no esteroideos (AINE). Estos fármacos son esenciales para controlar el dolor y la inflamación sin los efectos secundarios asociados con los esteroides .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
3-(3-Phenoxyphenyl)propionic acid, also known as Fenoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets prostaglandin synthesis . Prostaglandins play a crucial role in inflammation, pain, and fever in the body. By inhibiting prostaglandin synthesis, Fenoprofen can alleviate these symptoms .
Mode of Action
Fenoprofen acts by inhibiting the enzyme needed for prostaglandin biosynthesis . This inhibition results in decreased production of prostaglandins, which in turn reduces inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by Fenoprofen is the prostaglandin synthesis pathway . By inhibiting this pathway, Fenoprofen can reduce the signs and symptoms of conditions like rheumatoid arthritis and osteoarthritis . Additionally, it has been suggested that 3-phenylpropionic acid may facilitate the intestinal epithelial barrier by activating the aryl hydrocarbon receptor (AhR) signaling pathway .
Pharmacokinetics
It is known that the compound exhibitsperoxisome proliferator-activated receptor γ agonist activity and is capable of activating glucokinase and inhibiting protein glycation . These properties could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of Fenoprofen’s action is the relief of mild to moderate pain , as well as the reduction of signs and symptoms of rheumatoid arthritis and osteoarthritis . Additionally, 3-phenylpropionic acid has been shown to promote myotube hypertrophy, or muscle growth, both in vivo and in vitro .
Action Environment
The action of 3-(3-Phenoxyphenyl)propionic acid can be influenced by various environmental factors. For instance, gut microbiota can produce 3-phenylpropionic acid from phenylalanine in the gut . This suggests that the gut environment and diet can impact the production and thus the action of this compound. Furthermore, the compound’s action on the intestinal epithelial barrier is facilitated by the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, which can be influenced by various environmental factors .
Análisis Bioquímico
Biochemical Properties
3-(3-Phenoxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase (COX), where it acts as an inhibitor. This inhibition affects the synthesis of prostaglandins, which are involved in inflammation and pain signaling pathways. Additionally, 3-(3-Phenoxyphenyl)propionic acid has been shown to interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and energy homeostasis .
Cellular Effects
The effects of 3-(3-Phenoxyphenyl)propionic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors such as nuclear factor-kappa B (NF-κB). Furthermore, 3-(3-Phenoxyphenyl)propionic acid impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 3-(3-Phenoxyphenyl)propionic acid exerts its effects through several mechanisms. It binds to the active site of cyclooxygenase enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis. This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions. Additionally, 3-(3-Phenoxyphenyl)propionic acid can activate PPARs, which in turn regulate the expression of genes involved in lipid metabolism. This activation is mediated through ligand-binding domains on the PPARs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Phenoxyphenyl)propionic acid have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to 3-(3-Phenoxyphenyl)propionic acid can lead to sustained inhibition of cyclooxygenase activity and persistent changes in gene expression related to lipid metabolism. These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(3-Phenoxyphenyl)propionic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic properties without significant adverse effects. At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been reported. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced .
Metabolic Pathways
3-(3-Phenoxyphenyl)propionic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion. The compound also affects metabolic flux by modulating the activity of key enzymes in lipid and carbohydrate metabolism .
Transport and Distribution
Within cells and tissues, 3-(3-Phenoxyphenyl)propionic acid is transported and distributed through various mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux. The compound tends to accumulate in tissues with high lipid content, such as adipose tissue and the liver, due to its lipophilic nature .
Subcellular Localization
The subcellular localization of 3-(3-Phenoxyphenyl)propionic acid is influenced by its chemical properties and interactions with cellular components. It is predominantly localized in the cytoplasm and can be found in association with lipid droplets. The compound may also localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Post-translational modifications, such as phosphorylation, can further influence its localization and activity within the cell .
Propiedades
IUPAC Name |
3-(3-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCICYOINVFAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)





![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)


